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molecular formula C12H8ClNO4S B141399 1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene CAS No. 39055-84-0

1-Chloro-4-((4-nitrophenyl)sulfonyl)benzene

Cat. No. B141399
M. Wt: 297.71 g/mol
InChI Key: ZKMJWBJCNUSXDO-UHFFFAOYSA-N
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Patent
US07880006B2

Procedure details

A 35% aqueous hydrogen peroxide solution (13.6 g) was added dropwise to a mixture composed of 14.0 g of 1-(4-chlorophenylthio)-4-nitrobenzene and 47 mL of acetic acid. The mixed solution was stirred with heating at 70 to 80° C. for 1.5 hr. Thereafter, this reaction solution was cooled and was poured into water, and the precipitated crystals were collected by filtration to give 22.0 g of 1-(4-chlorobenzene sulfonyl)-4-nitrobenzene.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
47 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
OO.[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([S:10][C:11]2[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][CH:12]=2)=[CH:6][CH:5]=1.C(O)(=[O:22])C.[OH2:24]>>[Cl:3][C:4]1[CH:5]=[CH:6][C:7]([S:10]([C:11]2[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][CH:12]=2)(=[O:22])=[O:24])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
13.6 g
Type
reactant
Smiles
OO
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)SC1=CC=C(C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
47 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 (± 5) °C
Stirring
Type
CUSTOM
Details
The mixed solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, this reaction solution was cooled
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 22 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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